4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
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Overview
Description
4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methylthio group, and a piperazine ring attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-(methylthio)pyrimidine with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological processes.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(methylthio)-pyrimidine: Lacks the piperazine ring, which may affect its reactivity and applications.
2-(Methylthio)-6-(piperazin-1-yl)pyrimidine: Lacks the methoxy group, which can influence its chemical properties and biological activity.
4-Methoxy-6-(piperazin-1-yl)pyrimidine:
Uniqueness
4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS.ClH/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSHVQLXMMBIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCNCC2)SC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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